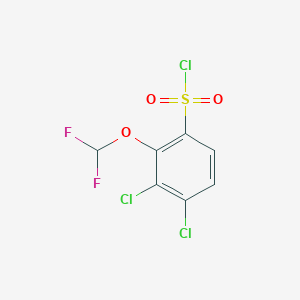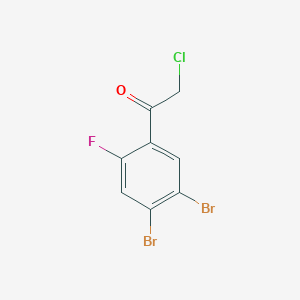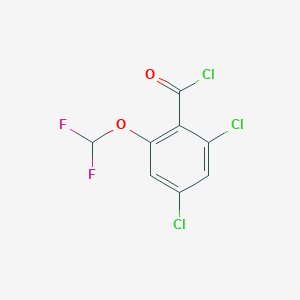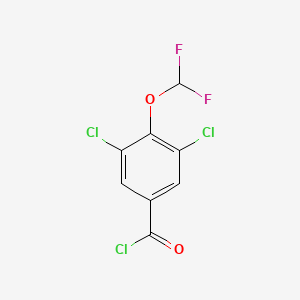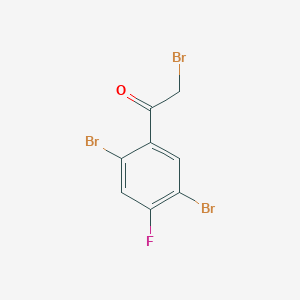
Chlorure de 2,5-diméthyl-4-(5-trifluorométhylpyridin-2-yloxy)benzènesulfonyle
Vue d'ensemble
Description
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride is a complex organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a trifluoromethylpyridin-2-yloxy group
Applications De Recherche Scientifique
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mécanisme D'action
Mode of Action
It’s likely that it interacts with its targets, possibly mitochondrial complex i, leading to inhibition of electron transport . This can disrupt the energy production in cells, leading to their death.
Result of Action
Based on its potential mode of action, it may lead to cell death due to disruption of energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,5-dimethylphenol with 5-trifluoromethyl-2-chloropyridine in the presence of a base to form the corresponding ether. This intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamides, while reaction with alcohols can produce sulfonates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-4-(4-trifluoromethylphenoxy)-benzenesulfonyl chloride: Similar structure but with a phenoxy group instead of a pyridin-2-yloxy group.
2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
The uniqueness of 2,5-Dimethyl-4-(5-trifluoromethylpyridin-2-yloxy)-benzenesulfonyl chloride lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the trifluoromethylpyridin-2-yloxy group enhances its potential for use in various chemical and biological applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2,5-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-8-6-12(23(15,20)21)9(2)5-11(8)22-13-4-3-10(7-19-13)14(16,17)18/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIZGGYTPSJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)

